

3-octanol and 1-octen-3-ol aroma profiles comparative

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Compound Focus: 3-Octanol

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Aroma & Chemical Profile Comparison

The table below summarizes the core characteristics of these two compounds based on the information gathered.

Feature	1-Octen-3-ol	3-Octanol
IUPAC Name	Oct-1-en-3-ol	Octan-3-ol
Molecular Formula	C ₈ H ₁₆ O [1] [2]	C ₈ H ₁₈ O [3]
Molecular Weight	128.2120 g/mol [1] [2]	130.2279 g/mol [3]
Chemical Structure	Unsaturated alcohol (contains a double bond)	Saturated alcohol
Core Aroma Profile	Mushroom-like [4], Earthy	Green [4]
Common Names	Matsutake alcohol, Mushroom alcohol [1] [2]	n-Octan-3-ol, Ethylamylcarbinol [3]

Feature	1-Octen-3-ol	3-Octanol
Key Contexts	Key aroma compound in mushrooms like <i>Tricholoma matsutake</i> and <i>Flammulina filiformis</i> [5] [4]. Also acts as a insect attractant/repellent [6].	Identified as a contributing volatile in the aroma profile of mushrooms such as <i>Flammulina filiformis</i> [4].
Stereochemistry	Has (R)- and (S)- enantiomers with documented different biological activities [6] [7].	Information on stereochemical activity in aroma not available in search results.

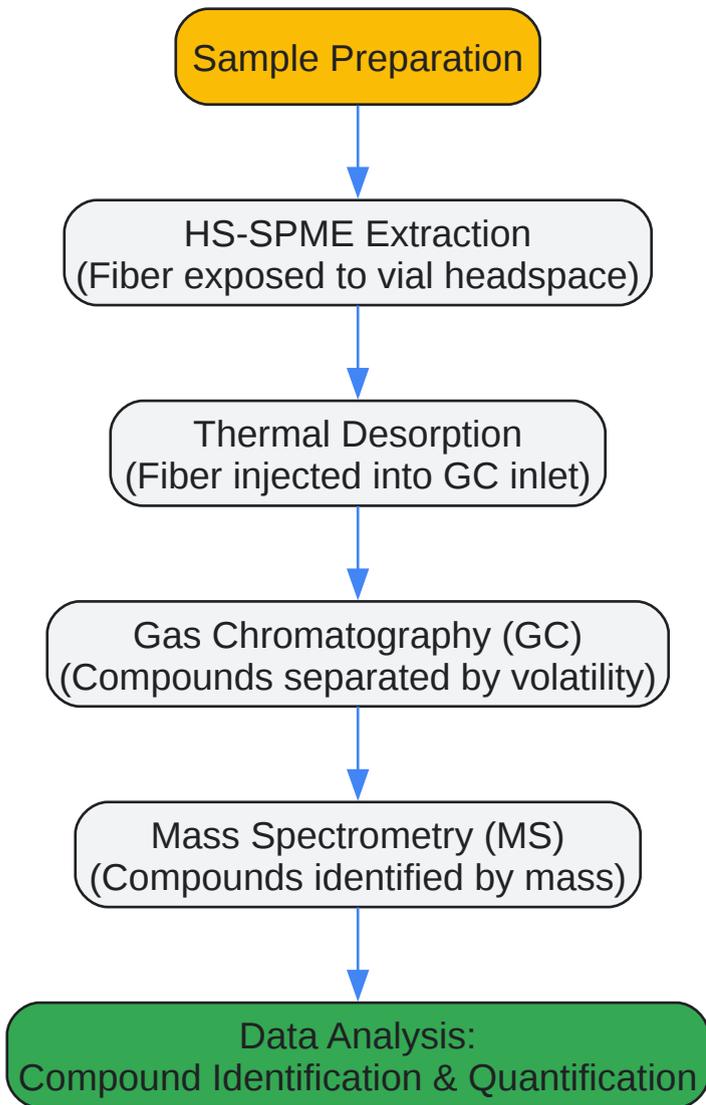
Experimental Protocols for Aroma Analysis

The methodologies below, drawn from the search results, are standard for characterizing volatile aroma compounds and can be applied to analyze both 1-octen-3-ol and **3-Octanol**.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for extracting, separating, and identifying volatile compounds from complex samples.

- **Sample Preparation:** A sample (e.g., 1g of dry-cured ham or 5g of mushroom powder) is placed in a headspace vial. A saturated NaCl solution is often added to enhance the release of volatiles, along with internal standards for quantification [8] [4].
- **SPME Extraction:** A fiber coated with a polymer (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the heated sample to adsorb volatile compounds. Typical conditions include:
 - **Equilibration:** 3-15 minutes at 50-80°C [5] [4].
 - **Extraction:** 40-60 minutes at 55-80°C [5] [8].
- **GC-MS Analysis:** The fiber is transferred to the hot GC injector (250°C) for desorption. Compounds are separated on a capillary column (e.g., Elite-5MS) and identified by their mass spectra [5] [8]. The following workflow illustrates this process:



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Gas Chromatography-Olfactometry (GC-O) and Odor Activity Value (OAV)

These techniques are crucial for determining which compounds actually contribute to aroma.

- **GC-Olfactometry (GC-O):** The effluent from the GC column is split between a chemical detector (like an MS) and a human sniffer port. Trained assessors describe the aroma and intensity of each eluting compound [4].
- **Aroma Extract Dilution Analysis (AEDA):** A sample extract is diluted stepwise (e.g., 1:2, 1:4, 1:8) and each dilution is analyzed via GC-O. The highest dilution at which an aroma is detected is its

Flavor Dilution (FD) factor, indicating its potency [4].

- **Odor Activity Value (OAV):** This is calculated as the concentration of a compound in a sample divided by its odor detection threshold in water or air. Compounds with an OAV ≥ 1 are considered key contributors to the overall aroma [4].

Key Comparative Insights

- **Structural Drives Aroma:** The defining difference is that **1-octen-3-ol is unsaturated**, which heavily influences its low odor threshold and potent mushroom-like scent. In contrast, **3-octanol is saturated**, typically yielding a milder, green aroma.
- **Research Focus:** **1-octen-3-ol** is more extensively studied as a **key aroma impact compound** in various mushrooms, while **3-octanol** is often listed among other contributing volatiles [5] [4].
- **Beyond Aroma:** The biological activity of 1-octen-3-ol, particularly its role as a mosquito attractant and the enantioselective nature of its detection, is a significant area of research, highlighting its functional complexity beyond flavor [6].

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